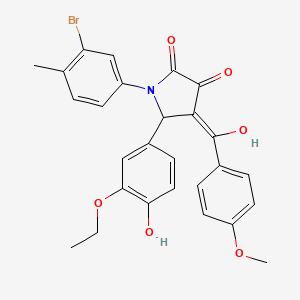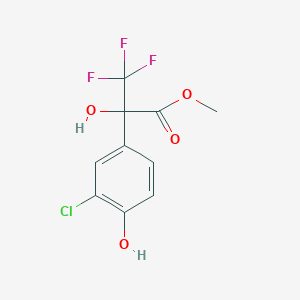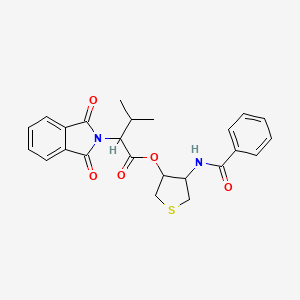![molecular formula C20H12ClNO4 B4298083 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B4298083.png)
1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine
Vue d'ensemble
Description
1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine, also known as clofoctol, is a synthetic antibacterial agent that was first introduced in the 1970s. It belongs to the family of dibenzo[b,f]oxepine compounds, which are characterized by a tricyclic structure and various pharmacological properties. Clofoctol has been extensively studied for its antimicrobial activity and mechanism of action, making it a promising candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine involves the inhibition of bacterial cell wall synthesis by binding to the penicillin-binding proteins (PBPs) that are responsible for cross-linking peptidoglycan strands. Clofoctol has been shown to have a higher affinity for PBPs than penicillin, which makes it effective against penicillin-resistant bacteria. In addition, 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine can also disrupt bacterial membrane integrity by increasing membrane permeability and causing leakage of intracellular contents.
Biochemical and Physiological Effects
Clofoctol has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for the development of new antibiotics. It has been found to have a broad spectrum of antibacterial activity, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 64 μg/ml against various bacterial strains. Clofoctol has also been shown to have synergistic effects when used in combination with other antibiotics, such as β-lactams and aminoglycosides.
Avantages Et Limitations Des Expériences En Laboratoire
Clofoctol has several advantages for use in laboratory experiments, including its broad spectrum of antibacterial activity, low toxicity, and good pharmacokinetic properties. However, its use is limited by its low solubility in water and its potential for inducing bacterial resistance. In addition, 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine has been shown to have some interactions with other drugs, which may limit its use in combination therapy.
Orientations Futures
Future research on 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine should focus on improving its solubility and bioavailability, as well as investigating its potential for use in combination therapy with other antibiotics. In addition, the mechanism of action of 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine should be further elucidated to identify potential targets for the development of new antibacterial agents. Finally, the potential for 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine to be used in the treatment of fungal infections should be explored further, as this could provide a new avenue for the development of antifungal agents.
Applications De Recherche Scientifique
Clofoctol has been extensively studied for its antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has been shown to inhibit bacterial growth by disrupting the synthesis of cell wall and membrane components, as well as interfering with bacterial protein synthesis. Clofoctol has also been investigated for its potential use in the treatment of fungal infections, such as candidiasis and aspergillosis.
Propriétés
IUPAC Name |
4-(3-chlorophenoxy)-2-nitrobenzo[b][1]benzoxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO4/c21-14-5-3-6-16(10-14)25-19-11-15(22(23)24)12-20-17(19)9-8-13-4-1-2-7-18(13)26-20/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBPANYSOXBYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3OC4=CC(=CC=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4298017.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4298020.png)
![3'-[4-(trifluoromethoxy)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4298025.png)
![3-(2-fluorophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4298038.png)
![N-{4-[2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B4298042.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4298048.png)


![2-(dimethylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B4298064.png)
![3-nitro-1-(phenylthio)dibenzo[b,f]oxepine](/img/structure/B4298067.png)
![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4298074.png)
![4-allyl-5-(2-chlorophenyl)-2-(6,8-dioxabicyclo[3.2.1]oct-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4298078.png)
![10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298079.png)